1-[3-(Morpholin-4-yl)quinoxalin-2-yl]piperidine-4-carboxamide
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Overview
Description
1-[3-(Morpholin-4-yl)quinoxalin-2-yl]piperidine-4-carboxamide is a heterocyclic compound that features a quinoxaline core linked to a morpholine and piperidine moiety
Preparation Methods
The synthesis of 1-[3-(Morpholin-4-yl)quinoxalin-2-yl]piperidine-4-carboxamide typically involves the reaction of quinoxaline-2-carbaldehyde with 4-morpholin-4-yl-phenylamine in an ethanol solution. The mixture is stirred under reflux conditions for about an hour, and the resulting solution is left to crystallize, yielding red rod-shaped crystals . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[3-(Morpholin-4-yl)quinoxalin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline core, using reagents like halides or amines.
Common conditions for these reactions include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and maintaining specific temperatures to optimize reaction rates. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Morpholin-4-yl)quinoxalin-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(Morpholin-4-yl)quinoxalin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-[3-(Morpholin-4-yl)quinoxalin-2-yl]piperidine-4-carboxamide can be compared to other quinoxaline derivatives, such as:
1-(Quinoxalin-2-yl)piperidine-4-carboxamide: Lacks the morpholine moiety, which may affect its binding affinity and biological activity.
1-(Morpholin-4-yl)quinoxaline: Lacks the piperidine carboxamide group, potentially altering its solubility and pharmacokinetic properties.
The presence of both morpholine and piperidine moieties in this compound makes it unique, providing a balance of hydrophilic and hydrophobic properties that can enhance its interaction with biological targets .
Properties
IUPAC Name |
1-(3-morpholin-4-ylquinoxalin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c19-16(24)13-5-7-22(8-6-13)17-18(23-9-11-25-12-10-23)21-15-4-2-1-3-14(15)20-17/h1-4,13H,5-12H2,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXLBSASDCLTST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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